テトラクロロパラジウム(II)酸アンモニウム

説明

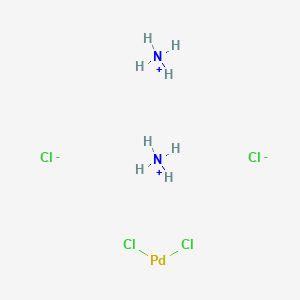

Ammonium tetrachloropalladate(II) is a chemical compound with the formula (NH4)2PdCl4. It is a palladium complex that appears as an olive green to brown powder. This compound is primarily used in various industrial and research applications due to its catalytic properties and ability to form complexes with other molecules .

科学的研究の応用

Catalytic Applications

Ammonium tetrachloropalladate(II) serves as a precursor for palladium nanoparticles, which are essential in catalysis. The compound can be reduced to form palladium metal, which exhibits excellent catalytic properties in various reactions, including:

- Cross-Coupling Reactions : Palladium catalysts facilitate reactions such as Suzuki and Heck coupling, crucial for synthesizing complex organic molecules.

- Hydrogenation Reactions : It is effective in hydrogenating alkenes and alkynes, enhancing the efficiency of chemical transformations.

Case Study: Palladium Nanoparticles in Catalysis

A study demonstrated that palladium nanoparticles synthesized from ammonium tetrachloropalladate(II) showed significant activity in catalyzing the hydrogenation of olefins, achieving high selectivity and turnover numbers. The reaction conditions were optimized to enhance the catalytic performance, showcasing the compound's utility in industrial applications .

Semiconductor Applications

The compound is also utilized in semiconductor fabrication. It reacts with creatinine to form palladium-creatinine complexes, which are beneficial in:

- Thin Film Deposition : Used as a precursor in chemical vapor deposition (CVD) processes to create thin films of palladium on substrates.

- Conductive Films : The resultant palladium films exhibit excellent electrical conductivity, making them suitable for electronic applications.

Ammonium tetrachloropalladate(II) is instrumental in studying mixed oxidation states of palladium. Researchers use it to explore:

- Electron Transfer Mechanisms : The compound allows for the investigation of electron transfer processes in various chemical environments.

- Material Properties : Understanding how different oxidation states affect the physical and chemical properties of materials.

Biomedical Applications

Recent research has indicated potential biomedical applications for palladium complexes derived from ammonium tetrachloropalladate(II):

- Drug Delivery Systems : Palladium nanoparticles can be functionalized for targeted drug delivery, enhancing therapeutic efficacy.

- Diagnostic Tools : The Pd-creatinine complexes are being explored for use in diagnostic assays due to their unique spectral properties.

Case Study: Drug Delivery

A study investigated the use of palladium nanoparticles synthesized from ammonium tetrachloropalladate(II) as carriers for anticancer drugs. The results indicated improved drug solubility and targeted delivery to cancer cells, demonstrating the compound's potential in medical applications .

作用機序

Target of Action

Ammonium tetrachloropalladate(II) primarily targets creatinine . Creatinine is a waste product produced by muscles from the breakdown of a compound called creatine. It is removed from the body by the kidneys, which filter almost all of it from the blood and release it into the urine .

Mode of Action

Ammonium tetrachloropalladate(II) interacts with creatinine to form various palladium-creatinine complexes . These complexes have applications in semiconductors, catalysis, mixed oxidation state studies, and electron conductivity .

Biochemical Pathways

The formation of palladium-creatinine complexes suggests that it may influence pathways related to creatinine metabolism and palladium biochemistry .

Result of Action

The primary result of ammonium tetrachloropalladate(II)'s action is the formation of palladium-creatinine complexes . These complexes have been used in various applications, including semiconductors, catalysis, mixed oxidation state studies, and electron conductivity .

Action Environment

The action, efficacy, and stability of ammonium tetrachloropalladate(II) can be influenced by various environmental factors. Furthermore, the formation of palladium-creatinine complexes may be influenced by factors such as pH, temperature, and the presence of other chemicals .

準備方法

Synthetic Routes and Reaction Conditions: Ammonium tetrachloropalladate(II) can be synthesized by reacting palladium(II) chloride (PdCl2) with ammonium chloride (NH4Cl) in an aqueous solution. The reaction typically proceeds as follows:

PdCl2+2NH4Cl→(NH4)2PdCl4

The reaction is carried out under controlled conditions, often at room temperature, to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of ammonium tetrachloropalladate(II) involves similar reaction conditions but on a larger scale. The process may include additional purification steps to achieve high purity levels required for specific applications .

化学反応の分析

Types of Reactions: Ammonium tetrachloropalladate(II) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state palladium compounds.

Reduction: It can be reduced to metallic palladium, often used in catalytic processes.

Substitution: Ligand exchange reactions where chloride ions are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as hydrogen peroxide (H2O2) or nitric acid (HNO3).

Reduction: Reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4).

Substitution: Ligands such as phosphines, amines, or other halides under mild conditions.

Major Products:

Oxidation: Higher oxidation state palladium complexes.

Reduction: Metallic palladium.

Substitution: Various palladium-ligand complexes.

類似化合物との比較

Potassium tetrachloropalladate(II) (K2PdCl4): Similar in structure but uses potassium ions instead of ammonium.

Sodium tetrachloropalladate(II) (Na2PdCl4): Uses sodium ions and has similar applications.

Ammonium tetrachloroplatinate(II) ((NH4)2PtCl4): Contains platinum instead of palladium and is used in similar catalytic applications

Uniqueness: Ammonium tetrachloropalladate(II) is unique due to its specific reactivity and ability to form stable complexes with a wide range of ligands. This makes it particularly valuable in catalysis and materials science .

生物活性

Ammonium tetrachloropalladate(II) is a palladium complex that has garnered attention in various fields, including catalysis and biochemistry. This article provides a comprehensive overview of its biological activity, including cytotoxicity, interaction with biological molecules, and implications for medical and environmental applications.

- Molecular Formula :

- Molecular Weight : 284.31 g/mol

- CAS Number : 13820-40-1

- Solubility : Soluble in water

- Appearance : Brown to green powder

Cytotoxicity Studies

Recent studies have assessed the cytotoxic effects of ammonium tetrachloropalladate(II) on various cell types. A notable study evaluated the impact of several metal salts, including ammonium tetrachloropalladate(II), on skin biopsies using the MTT assay to measure mitochondrial metabolic activity.

Findings from Cytotoxicity Studies

- MTT Assay Results :

- Comparative Cytotoxicity :

Interaction with Biological Molecules

Ammonium tetrachloropalladate(II) has been shown to react with biomolecules such as creatinine, forming palladium-creatinine complexes. These complexes are significant in various applications, particularly in catalysis and semiconductor research.

Table 1: Palladium-Creatinine Complexes

| Complex Name | Formation Reaction |

|---|---|

| Palladium-Creatinine Complex I | |

| Palladium-Creatinine Complex II |

These interactions suggest potential pathways for palladium's role in biological systems, particularly in drug delivery and catalytic processes within living organisms.

Case Study 1: Toxicological Assessment

A study published in the Environmental Health Perspectives highlighted the toxicological effects of various palladium compounds, including ammonium tetrachloropalladate(II). The research indicated that exposure could lead to significant health risks due to its irritant properties and potential for inducing oxidative stress in cells .

Case Study 2: Biomedical Applications

Research focusing on the use of palladium complexes for drug delivery systems has shown that ammonium tetrachloropalladate(II) can facilitate the transport of therapeutic agents across cellular membranes, enhancing their bioavailability. This property is particularly valuable in cancer therapy where targeted delivery is crucial .

Safety and Handling

Ammonium tetrachloropalladate(II) is classified as harmful by inhalation, skin contact, or ingestion. Proper safety measures should be employed when handling this compound:

- Hazard Symbols : Xi - Irritant

- Risk Codes :

- R20/21/22: Harmful by inhalation, contact with skin, and if swallowed.

- R36/37/38: Irritating to eyes, respiratory system, and skin.

特性

IUPAC Name |

diazanium;tetrachloropalladium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2H3N.Pd/h4*1H;2*1H3;/q;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKVTUVFHGUMMN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].Cl[Pd-2](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H8N2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14349-67-8 (Parent) | |

| Record name | Ammonium chloropalladite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013820401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green odorless powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Ammonium tetrachloropalladate(II) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11890 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13820-40-1 | |

| Record name | Ammonium chloropalladite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013820401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladate(2-), tetrachloro-, ammonium (1:2), (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammonium tetrachloropalladate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of Ammonium Tetrachloropalladate(II) in nanoparticle synthesis, and how does this impact its applications?

A1: Ammonium Tetrachloropalladate(II) serves as a precursor material for the synthesis of palladium nanoparticles (PdNPs) through electrochemical methods [, , ]. This compound is particularly advantageous due to its ability to be electrochemically reduced to metallic palladium, allowing for controlled deposition onto various substrates like glassy carbon electrodes or gold surfaces [, ]. The size and morphology of the resulting PdNPs can be tuned by adjusting parameters like electrodeposition potential, time, and the presence of templating agents [, ]. This control over nanoparticle characteristics is crucial as it directly influences their catalytic activity and selectivity for various chemical reactions, including formaldehyde oxidation, hydrogen evolution, and formic acid oxidation [, ].

Q2: Are there any environmental concerns associated with the use of Ammonium Tetrachloropalladate(II)?

A3: While the provided research articles do not explicitly address the environmental impact of Ammonium Tetrachloropalladate(II), it is essential to consider the potential ecological effects associated with its use, especially given its role in nanoparticle synthesis. Palladium-based nanoparticles, while valuable for various applications, can pose risks to ecosystems if released without proper management [, , ]. Therefore, research exploring the lifecycle assessment of materials containing Ammonium Tetrachloropalladate(II), including their synthesis, application, and disposal, is crucial. Developing environmentally friendly synthesis methods, recycling strategies, and understanding the fate and transport of these nanoparticles in the environment are essential steps towards ensuring their sustainable use.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。